molecular formula C9H12F3N3 B2969720 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole CAS No. 2093512-19-5

3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2969720
CAS No.: 2093512-19-5
M. Wt: 219.211
InChI Key: CWWWMHWGSCYKBT-UHFFFAOYSA-N
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Description

3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidinylmethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of Mannich reaction, where a pyrazole is reacted with formaldehyde and pyrrolidine to introduce the pyrrolidinylmethyl group. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethylating agents like trifluoromethyl iodide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyrazole derivatives.

Scientific Research Applications

3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The pyrrolidinylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence its lipophilicity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(pyrrolidin-1-ylmethyl)-1H-pyrazole: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    5-(trifluoromethyl)-1H-pyrazole: Lacks the pyrrolidinylmethyl group, which may influence its binding affinity and specificity.

Uniqueness

3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both the pyrrolidinylmethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(13-14-8)6-15-3-1-2-4-15/h5H,1-4,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWMHWGSCYKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=NN2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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